molecular formula C31H26O7 B15291855 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one

2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one

Katalognummer: B15291855
Molekulargewicht: 510.5 g/mol
InChI-Schlüssel: ZSVCBRFLQMVOAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzopyran core with multiple methoxy and phenylmethoxy substituents, contributing to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like bromine (Br₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one is unique due to its complex structure, which includes multiple methoxy and phenylmethoxy groups

Eigenschaften

Molekularformel

C31H26O7

Molekulargewicht

510.5 g/mol

IUPAC-Name

2-(3,4-dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)chromen-4-one

InChI

InChI=1S/C31H26O7/c1-34-24-15-13-22(17-26(24)35-2)29-28(33)27(32)23-14-16-25(36-18-20-9-5-3-6-10-20)31(30(23)38-29)37-19-21-11-7-4-8-12-21/h3-17,33H,18-19H2,1-2H3

InChI-Schlüssel

ZSVCBRFLQMVOAT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.